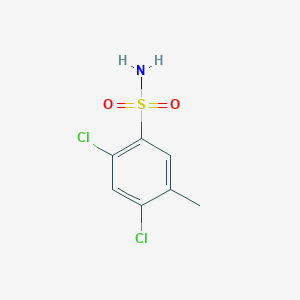

2,4-Dichloro-5-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C7H7Cl2NO2S |

|---|---|

Molecular Weight |

240.11 g/mol |

IUPAC Name |

2,4-dichloro-5-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

WBEVHKJVBJYFLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,4-dichloro-5-methylbenzenesulfonamide and structurally or functionally related sulfonamide derivatives:

Structural and Functional Analysis

Substituent Effects: The dichloro and methyl groups in this compound enhance lipophilicity, improving membrane permeability and anticancer activity compared to monosubstituted analogs like 5-chloro-2-methylbenzenesulfonamide . Chalcone hybrids (e.g., derivative 5) introduce conjugated double bonds, enabling π-π interactions with biological targets, which monosulfonamides lack .

Biological Performance: Anticancer Potency: Chalcone derivatives of this compound outperform simpler sulfonamides (e.g., 5-chloro-2-methylbenzenesulfonamide) due to dual pharmacophore synergy . Antioxidant Capacity: Derivatives of this compound show superior radical scavenging (68.9% DPPH inhibition) compared to non-hybrid sulfonamides, which typically exhibit <30% activity .

Synthetic Complexity :

- Hybrid compounds require multi-step synthesis (e.g., Claisen-Schmidt condensation), whereas simpler sulfonamides (e.g., 5-chloro-2-methylbenzenesulfonamide) are synthesized in single steps .

Preparation Methods

Sulfonation of 2,4-Dichloro-5-methylbenzoic Acid

In the first step, 2,4-dichloro-5-methylbenzoic acid undergoes sulfonation with chlorosulfonic acid () at elevated temperatures (135–145°C) in the presence of a catalyst. Patent CN101066943A details the use of sulfuric acid () as a catalyst, achieving a 70% yield of the intermediate 2,4-dichloro-5-methylbenzenesulfonyl chloride. Key parameters include:

-

Molar ratio : 1:8 (substrate to )

-

Reaction time : 4–5 hours

-

Temperature control : Gradual heating to avoid decomposition.

The sulfonyl chloride intermediate is isolated via ice-water quenching, filtration, and washing to neutrality, ensuring minimal hydrolysis.

Amination of Sulfonyl Chloride

The sulfonyl chloride is subsequently treated with ammonia () under controlled conditions. Patent CN104672114A specifies dissolving the intermediate in aqueous ammonia at 0–5°C, followed by acidification with hydrochloric acid to precipitate the sulfonamide. Critical factors include:

-

Temperature : Maintained below 5°C to prevent side reactions.

-

pH control : Acidification to pH 1–2 ensures complete protonation of the sulfonamide.

-

Purification : Recrystallization from ethanol removes residual impurities, yielding >99% purity.

Direct Sulfonamidation via Sulfonyl Chloride Intermediates

Alternative routes utilize pre-synthesized sulfonyl chlorides, such as 2,4-dichloro-5-methylbenzenesulfonyl chloride, reacting with amines. Research from PMC10778824 demonstrates this method in synthesizing derivatives like (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide.

Coupling with Amines

The sulfonyl chloride reacts with amines (e.g., 4-aminoacetophenone) in anhydrous pyridine at reflux (4 hours), achieving yields up to 95%. Post-reaction workup involves:

-

Quenching : Ice-cold water to precipitate the product.

-

Filtration and washing : Neutral pH wash to remove pyridine residues.

-

Recrystallization : Ethanol or methanol for high-purity isolates.

Comparative Analysis of Methods

Yield and Purity

Industrial Feasibility

-

Sulfonation-Amination : Preferred for large-scale production due to reagent availability and straightforward purification.

-

Direct Sulfonamidation : Suitable for specialized derivatives but limited by pyridine’s toxicity and cost.

Optimization Strategies

Catalyst Selection

Switching from sulfuric acid to sodium sulfate () in sulfonation reduces corrosion risks and improves reaction homogeneity, as evidenced in CN104672114A.

Solvent Systems

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.